molecular formula C13H21N5O2 B15320763 Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate

Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B15320763
M. Wt: 279.34 g/mol
InChI Key: RUSSPSOYHPHLHN-UHFFFAOYSA-N
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Description

Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate is a heterocyclic compound that features a triazine ring fused with a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of borohydride reduction of 1-R-4-oxo-1,4-dihydro derivatives and Vilsmeier formylation of 3-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride in ethanol is a typical reducing agent.

    Substitution: Halogenated reagents and bases are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-4-7-17(9-10-18)11-14-5-6-15-16-11/h5-6H,4,7-10H2,1-3H3

InChI Key

RUSSPSOYHPHLHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CN=N2

Origin of Product

United States

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